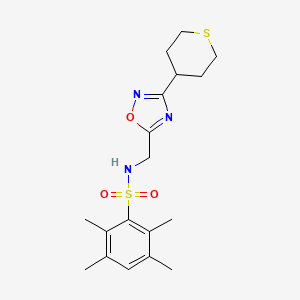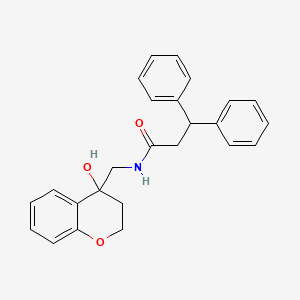
N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide” is a complex organic molecule. It contains a chroman moiety (a common structure in many natural products and pharmaceuticals), two phenyl groups, and an amide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the chroman ring, the phenyl groups, and the amide group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The phenyl groups might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various condensation reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chroman ring, phenyl groups, and amide group would likely make the compound relatively non-polar and could influence its solubility, melting point, and other properties .科学的研究の応用
Synthesis Methodologies
Alkylation and Reduction
Li Guo-ping (2005) discussed the synthesis of Lercanidipine Hydrochloride, involving alkylation of benzene with cinnamic acid via Fridel-Crafts reaction to give 3,3-diphenyl-propanoic acid, which was further converted into the corresponding acid chloride and then into N-methyl-3,3-diphenylpropanamide by reaction with methylamine. This pathway illustrates a general method for synthesizing diphenylpropanamide derivatives, which could be adapted for N-((4-hydroxychroman-4-yl)methyl)-3,3-diphenylpropanamide synthesis (Li Guo-ping, 2005).
Novel Synthesis in Ionic Liquids
Yuling Li et al. (2013) reported a novel synthesis method involving ionic liquids for producing 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives, highlighting an environmentally friendly approach to synthesizing hydroxychroman derivatives. This method may offer an innovative pathway for synthesizing this compound under mild conditions (Yuling Li et al., 2013).
Pharmacological Applications
Antifungal Activity
Hui-Hui Yang et al. (2017) synthesized novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, which exhibited moderate antifungal activity. Although this study does not directly mention this compound, it suggests the potential for derivatives of diphenylpropanamides to possess biological activities, which could extend to the compound of interest (Hui-Hui Yang et al., 2017).
Bactericidal Activity against MRSA
Iveta Zadrazilova et al. (2015) assessed substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential for related compounds to serve as bactericidal agents. This study provides a framework for evaluating this compound and similar compounds for their antimicrobial properties (Iveta Zadrazilova et al., 2015).
将来の方向性
特性
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO3/c27-24(26-18-25(28)15-16-29-23-14-8-7-13-22(23)25)17-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21,28H,15-18H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTUGZPFKYMFGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
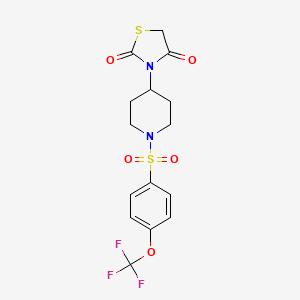

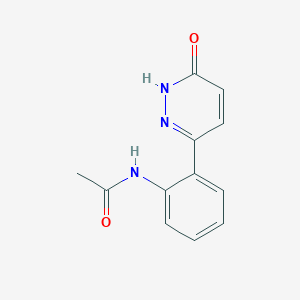
![N-[(2,6-dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide](/img/structure/B2817448.png)
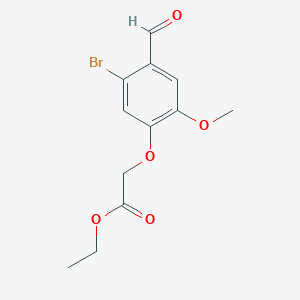
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pyrimidin-2-ylsulfanylpurine-2,6-dione](/img/structure/B2817453.png)

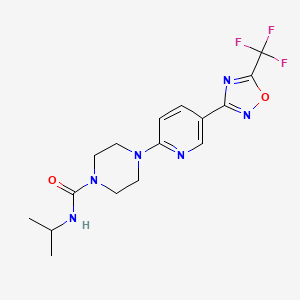
![6-Ethyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817456.png)
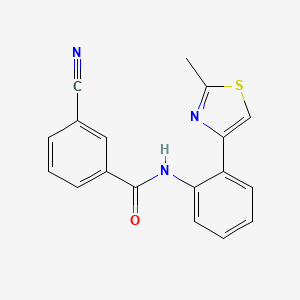
![3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2817461.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2817462.png)

